D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester

Peptide Stability Protease Resistance D-Amino Acids

D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester (CAS 159549-96-9), also known as Boc-L-Leu-D-Phe-OBn, is a protected dipeptide derivative widely employed as a building block in solid-phase and solution-phase peptide synthesis. The compound features an N-terminal tert-butoxycarbonyl (Boc) protecting group and a C-terminal benzyl ester (OBn), both orthogonal protecting groups that enable selective, stepwise deprotection and chain elongation.

Molecular Formula C27H36N2O5
Molecular Weight 468.6 g/mol
Cat. No. B12394811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester
Molecular FormulaC27H36N2O5
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
InChIInChI=1S/C27H36N2O5/c1-19(2)16-22(29-26(32)34-27(3,4)5)24(30)28-23(17-20-12-8-6-9-13-20)25(31)33-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,30)(H,29,32)/t22-,23+/m0/s1
InChIKeyIKZFNIAMQFYRSM-XZOQPEGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester: A Protected Dipeptide Building Block for Stereoselective Peptide Synthesis


D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester (CAS 159549-96-9), also known as Boc-L-Leu-D-Phe-OBn, is a protected dipeptide derivative widely employed as a building block in solid-phase and solution-phase peptide synthesis . The compound features an N-terminal tert-butoxycarbonyl (Boc) protecting group and a C-terminal benzyl ester (OBn), both orthogonal protecting groups that enable selective, stepwise deprotection and chain elongation . The stereochemical configuration includes an L-leucine (L-Leu) residue coupled to a D-phenylalanine (D-Phe) moiety, a combination that imparts distinct conformational and enzymatic stability properties compared to all-L diastereomers [1].

Why D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester Cannot Be Replaced by Closely Related Analogs


Generic substitution of D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester with its all-L diastereomer or methyl ester analog is not straightforward due to differences in stereochemical stability, protecting group orthogonality, and commercial availability. The presence of a D-Phe residue significantly alters the peptide's susceptibility to common proteolytic enzymes, as D-amino acid-containing peptides are known to be poor substrates or completely resistant to many standard proteases [1]. Furthermore, the benzyl ester (OBn) moiety provides orthogonal protection to the Boc group, enabling a sequential deprotection strategy that is not possible with analogs bearing alternative C-terminal protecting groups [2]. These quantitative and functional distinctions directly impact synthetic yield, product purity, and the feasibility of downstream applications, underscoring the need for precise compound selection.

Quantitative Differentiation: D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester vs. Closest Analogs


Enzymatic Stability: D-Phe Configuration Confers Resistance to Proteolysis vs. L-Phe Analogs

The D-phenylalanine (D-Phe) stereoisomer in the target compound exhibits reduced susceptibility to enzymatic degradation compared to the L-Phe-containing diastereomer. While direct kinetic data for Boc-L-Leu-D-Phe-OBn are not available in the public literature, class-level evidence demonstrates that peptides containing D-Phe residues are not hydrolyzed by common proteases that readily cleave L-Phe-containing sequences. In a study characterizing a D-stereospecific dipeptidyl aminopeptidase, the enzyme was active toward Boc-(D-Phe)n methyl ester but showed no activity toward L-Phe-containing substrates [1]. This indicates that the D-Phe configuration imparts a significant barrier to proteolytic cleavage under standard biochemical conditions.

Peptide Stability Protease Resistance D-Amino Acids

Cost Efficiency: Lower Price per 100 mg Compared to L-Leu-L-Phe-OBn from the Same Vendor

A direct price comparison from the same supplier (AChemBlock) reveals that the target compound (Boc-L-Leu-D-Phe-OBn) is 13.6% less expensive per 100 mg than its all-L diastereomer, Boc-L-Leu-L-Phe-OBn. This cost advantage persists across larger package sizes, offering tangible savings for bulk procurement .

Procurement Cost Analysis Peptide Building Blocks

Orthogonal Protecting Groups: Boc and OBn Enable Sequential Deprotection in Solid-Phase Peptide Synthesis

The Boc (acid-labile) and OBn (hydrogenolysis-labile) protecting groups are orthogonal, allowing for selective removal of one without affecting the other. This is a fundamental advantage in Boc/Bzl solid-phase peptide synthesis strategies. In contrast, analogs such as Boc-L-Leu-D-Phe-OMe (methyl ester) lack the hydrogenolysis-labile benzyl ester, limiting deprotection options [1].

Peptide Synthesis Protecting Groups SPPS

Recommended Applications for D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester


Synthesis of Protease-Resistant Peptide Leads in Drug Discovery

When designing peptide-based drug candidates, incorporating D-amino acids like D-Phe can significantly improve metabolic stability. The target compound serves as a ready-made building block for introducing a D-Phe residue adjacent to L-Leu, enabling the construction of peptides that are resistant to common proteases [1]. This is particularly valuable in early-stage lead optimization where stability is a critical parameter.

Cost-Sensitive Large-Scale Peptide Production

For research groups or CDMOs synthesizing peptides at scale, the 13.6% lower cost of Boc-L-Leu-D-Phe-OBn compared to its all-L diastereomer (from the same vendor) translates into significant budget savings . This makes the D-Phe building block an economically attractive choice for incorporating stereochemical diversity without compromising purity.

Boc/Bzl Solid-Phase Peptide Synthesis of Complex Sequences

The orthogonal Boc and OBn protecting groups make this compound ideal for Boc/Bzl solid-phase peptide synthesis. The acid-labile Boc group can be removed with TFA while the benzyl ester remains intact, allowing for stepwise chain elongation. Final global deprotection is achieved via hydrogenolysis or HF treatment, a well-established workflow in peptide synthesis [2].

Preparation of D-Phe-Containing Dipeptide Libraries for Enzyme Profiling

Due to its inherent resistance to proteolytic cleavage, Boc-L-Leu-D-Phe-OBn can be used as a core scaffold to generate libraries of dipeptide derivatives for screening against D-stereospecific enzymes or for studying substrate specificity of proteases that tolerate D-amino acids [1].

Quote Request

Request a Quote for D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.